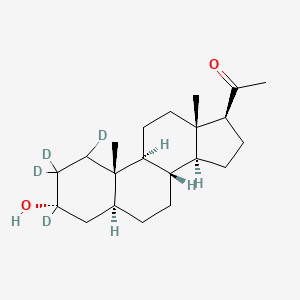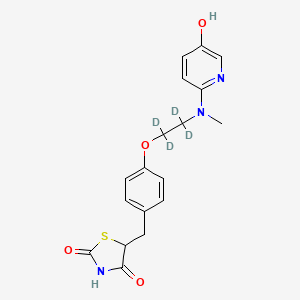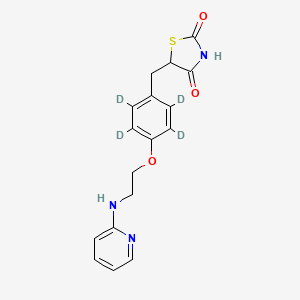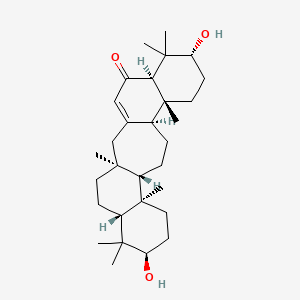
3,21-Dihydroxy-14-serraten-16-one
概要
説明
3,21-Dihydroxy-14-serraten-16-one is a natural triterpenoid compound that has been isolated from plants such as Lycopodium clavatum and Huperzia serrata . It is known for its potential biological activities, including inhibition of protein synthesis, which may be useful in cancer treatment . The molecular formula of this compound is C30H48O3, and its molecular weight is 456.7 g/mol .
科学的研究の応用
3,21-Dihydroxy-14-serraten-16-one has several scientific research applications:
作用機序
Target of Action
3,21-Dihydroxy-14-serraten-16-one is a natural product that has been isolated from Lycopodium clavatum and Huperzia serrata . The primary target of this compound is the protein synthesis machinery within cells . By inhibiting protein synthesis, it can disrupt the normal functioning of cells, particularly those that are rapidly dividing and require high levels of protein production .
Mode of Action
It is known to inhibit protein synthesis . This could involve binding to ribosomes, the cellular structures responsible for protein synthesis, and preventing them from correctly translating mRNA into proteins . The resulting changes include a reduction in the production of proteins necessary for cell growth and division .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects numerous biochemical pathways. Proteins play a crucial role in virtually all cellular processes, including signal transduction, cell cycle progression, and apoptosis . Therefore, the inhibition of protein synthesis can have widespread effects on cellular function and can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
The primary result of the action of this compound is the inhibition of protein synthesis, leading to a decrease in cell growth and division . This can result in the death of rapidly dividing cells, such as cancer cells . Therefore, this compound may be useful in the treatment of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules, such as proteins or lipids, can also influence the compound’s action .
生化学分析
Biochemical Properties
3,21-Dihydroxy-14-serraten-16-one has been identified as an inhibitor of protein synthesis
Cellular Effects
The compound’s effects on various types of cells and cellular processes are not yet fully understood. It is known that this compound can inhibit protein synthesis, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not yet fully understood. It is known to inhibit protein synthesis, which suggests it may interact with biomolecules involved in this process
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,21-Dihydroxy-14-serraten-16-one typically involves the extraction and isolation from natural sources such as Lycopodium serratum Thunb. The compound can be extracted using organic solvents followed by purification through chromatographic techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may provide alternative routes for large-scale production in the future.
化学反応の分析
Types of Reactions
3,21-Dihydroxy-14-serraten-16-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 21 can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group at position 16 can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acetic anhydride (Ac2O) and alkyl halides are used for esterification and etherification reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
類似化合物との比較
3,21-Dihydroxy-14-serraten-16-one is unique due to its specific hydroxylation pattern and triterpenoid structure. Similar compounds include:
Diepiserratenediol (CAS#3604-92-0): Similar structure with different hydroxylation.
21-Episerratenediol (CAS#1449-06-5): Differently positioned hydroxyl groups.
Phlegmanol C (CAS#1260-05-5): Similar triterpenoid structure with additional functional groups.
Serratenediol (CAS#2239-24-9): Similar backbone with different functional groups.
Serratenediol diacetate (CAS#27832-84-4): Acetylated derivative of serratenediol.
特性
IUPAC Name |
(1S,6R,8R,11R,12S,15S,16R,19R,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)21-10-13-28(5)17-18-16-20(31)25-27(3,4)24(33)11-14-29(25,6)19(18)8-9-22(28)30(21,7)15-12-23(26)32/h16,19,21-25,32-33H,8-15,17H2,1-7H3/t19-,21-,22-,23+,24+,25-,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOKAWVKCFUZGK-PLTMNBINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(CC4=CC(=O)C5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@H](C3(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




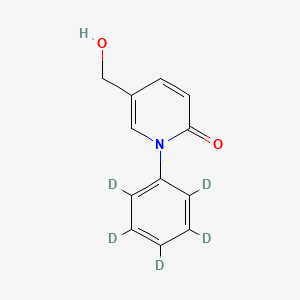

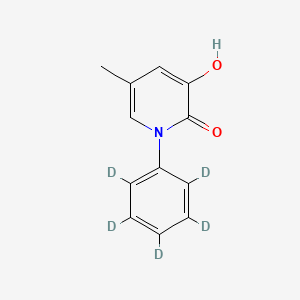
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)
